molecular formula C7H12ClNO B3277523 (S)-1-(2-(Chloromethyl)pyrrolidin-1-yl)ethanone CAS No. 66158-70-1

(S)-1-(2-(Chloromethyl)pyrrolidin-1-yl)ethanone

Cat. No.: B3277523
CAS No.: 66158-70-1
M. Wt: 161.63 g/mol
InChI Key: CMMGVXJCLACEGS-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(2-(Chloromethyl)pyrrolidin-1-yl)ethanone is a chiral organic compound that serves as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research. This molecule features a pyrrolidine ring, a common motif in pharmaceuticals, substituted with a chloromethyl group and an acetyl group. The stereochemistry of the (S)-enantiomer provides a specific three-dimensional structure that is critical for asymmetric synthesis and for studying stereospecific biological interactions. The chloromethyl group is a valuable reactive handle for further chemical modifications, allowing researchers to create more complex molecules through nucleophilic substitution reactions. Pyrrolidine derivatives are of significant interest in the development of bioactive molecules, and the incorporation of chlorine atoms can markedly influence a compound's physicochemical properties, metabolic stability, and binding affinity to biological targets . While the specific biological activity of this compound is not fully documented in the literature, its structure correlates with scaffolds used in developing kinase inhibitors and other pharmacologically active agents. Its primary research value lies in its application as a precursor for the synthesis of novel heterocyclic compounds, potential protease inhibitors, and other targeted small molecules. This product is intended for research and development purposes in a controlled laboratory environment only. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2S)-2-(chloromethyl)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO/c1-6(10)9-4-2-3-7(9)5-8/h7H,2-5H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMGVXJCLACEGS-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H]1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective Synthetic Methodologies for S 1 2 Chloromethyl Pyrrolidin 1 Yl Ethanone

Approaches to Chiral Pyrrolidine (B122466) Skeleton Construction

The asymmetric synthesis of the pyrrolidine ring can be broadly categorized into two main strategies: the utilization of naturally occurring chiral starting materials in chiral pool synthesis and the application of various asymmetric cyclization reactions.

Chiral Pool Synthesis Strategies for (S)-Pyrrolidine Scaffolds

Chiral pool synthesis leverages readily available and inexpensive enantiopure starting materials, such as amino acids, to construct more complex chiral molecules. L-proline, with its inherent (S)-stereochemistry at the C2 position, is an ideal precursor for the synthesis of (S)-2-substituted pyrrolidines.

A plausible and efficient route to (S)-1-(2-(chloromethyl)pyrrolidin-1-yl)ethanone from L-proline involves a sequence of functional group manipulations. The synthesis commences with the reduction of the carboxylic acid moiety of L-proline to a hydroxymethyl group, affording (S)-2-(hydroxymethyl)pyrrolidine, often referred to as L-prolinol. This reduction can be achieved using various reducing agents, with lithium aluminium hydride (LiAlH₄) being a common choice.

The resulting (S)-2-(hydroxymethyl)pyrrolidine can then be converted to the corresponding chloromethyl derivative. This transformation is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or by employing an Appel reaction (triphenylphosphine and carbon tetrachloride).

Finally, the secondary amine of the (S)-2-(chloromethyl)pyrrolidine is acylated to introduce the ethanone (B97240) group. This is readily achieved by reacting the pyrrolidine with an acetylating agent like acetyl chloride or acetic anhydride, usually in the presence of a base to neutralize the hydrogen chloride byproduct. This straightforward, multi-step synthesis from a natural chiral precursor ensures the desired (S)-stereochemistry is maintained throughout the synthetic sequence. A similar strategy has been successfully employed in the synthesis of the related compound, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, from L-proline. nih.govresearchgate.net

Asymmetric Cyclization Reactions Leading to (S)-Pyrrolidine Rings

Asymmetric cyclization reactions offer a powerful alternative to chiral pool synthesis, allowing for the de novo construction of the chiral pyrrolidine ring from achiral or prochiral precursors. These methods often employ chiral catalysts or auxiliaries to induce stereoselectivity.

Catalytic asymmetric hydroamination involves the intramolecular addition of an amine to an alkene, guided by a chiral catalyst, to form the pyrrolidine ring. While direct asymmetric hydroamination of unactivated alkenes can be challenging, significant progress has been made using biocatalysis. Transaminases, for instance, have been utilized in the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. nih.govacs.org This enzymatic approach can provide access to both enantiomers of the desired product with high yields and exceptional enantiomeric excesses.

Catalyst/EnzymeSubstrateProductYield (%)Enantiomeric Excess (%)
Transaminaseω-chloro-aryl ketone(R)-2-aryl-pyrrolidineup to 90>99.5
Transaminaseω-chloro-aryl ketone(S)-2-aryl-pyrrolidineup to 90>99.5

Data sourced from studies on the synthesis of 2-aryl-pyrrolidines.

Asymmetric [3+2] cycloaddition reactions are a highly effective and atom-economical method for the construction of five-membered rings, including pyrrolidines. These reactions typically involve the cycloaddition of an azomethine ylide with an alkene. The stereoselectivity can be controlled through the use of chiral ligands in conjunction with metal catalysts, such as copper or palladium complexes. acs.orgnih.govua.es These methods can generate highly substituted pyrrolidines with multiple stereocenters in a single step.

Catalyst SystemDipolarophileAzomethine Ylide PrecursorYield (%)Enantiomeric Excess (%)
Pd(dba)₂ / (R,R)-L12N-Boc-imineTrimethylenemethane precursor9887
Cu(I)-phosphine complexUnsaturated acyl imidazoleIminoesterup to 99up to 97

Data represents examples of asymmetric [3+2] cycloadditions for the synthesis of substituted pyrrolidines. nih.gov

The intramolecular aza-Michael addition is a powerful cyclization strategy for the synthesis of pyrrolidines. In this reaction, a nitrogen nucleophile adds to an α,β-unsaturated carbonyl compound or a related Michael acceptor within the same molecule. The stereoselectivity of this cyclization can be controlled by using chiral catalysts, such as chiral phosphoric acids, which act as bifunctional catalysts, activating both the nucleophile and the electrophile. whiterose.ac.ukrsc.org This approach has been successfully applied to the synthesis of a variety of chiral pyrrolidine derivatives with high enantioselectivities.

CatalystSubstrateProductYield (%)Enantiomeric Excess (%)
Chiral Phosphoric AcidN-protected bis-homoallylic amine with thioacrylate2,2-disubstituted pyrrolidineHighHigh
SquaramideNitroalkene and tosylaminomethyl enoneTrisubstituted pyrrolidineup to 99>99

Data from representative studies on asymmetric intramolecular aza-Michael additions. whiterose.ac.ukrsc.org

Palladium-catalyzed reactions have emerged as a versatile tool for the stereoselective synthesis of heterocyclic compounds. Enantioselective palladium-catalyzed carboamination reactions, for example, can be used to construct 2-substituted pyrrolidines from γ-aminoalkenes and aryl or alkenyl halides. nih.gov The use of chiral phosphine (B1218219) ligands is crucial for inducing high levels of enantioselectivity in these transformations.

Palladium PrecursorChiral LigandSubstratesYield (%)Enantiomeric Excess (%)
Pd₂(dba)₃(R)-Siphos-PEN-Boc-pent-4-enylamine + Aryl bromide7882
Pd₂(dba)₃(R)-Siphos-PEN-Boc-pent-4-enylamine + Alkenyl bromideup to 94up to 94

Data from a study on the enantioselective synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidines. nih.gov

Dynamic Kinetic and Thermodynamic Resolution in Pyrrolidine Synthesis

Dynamic kinetic resolution (DKR) and dynamic thermodynamic resolution (DTR) are powerful strategies for the asymmetric synthesis of chiral compounds, including substituted pyrrolidines. These methods allow for the conversion of a racemic mixture into a single enantiomer of the product in theoretically 100% yield, overcoming the 50% yield limitation of classical kinetic resolution.

In the context of pyrrolidine synthesis, DKR involves the rapid racemization of the starting material while one enantiomer is selectively transformed into the product. This continuous racemization ensures that the entire substrate pool is available for the desired stereoselective reaction. For instance, organocatalytic cascade reactions have been developed for the highly diastereo- and enantioselective synthesis of polysubstituted pyrrolidines. organic-chemistry.org These cascades can combine a reversible initial step with a DKR-driven cyclization, where even moderately selective steps can lead to products with high enantiomeric excess (ee) and diastereomeric ratio (dr). organic-chemistry.orgmdpi.com

Dynamic thermodynamic resolution, on the other hand, relies on the equilibration of diastereomeric intermediates. In the synthesis of 2-substituted pyrrolidines, this has been achieved through the electrophilic substitution of racemic 2-lithiopyrrolidines in the presence of a chiral ligand. acs.org The chiral ligand forms two diastereomeric complexes with the lithiated pyrrolidine, which are in equilibrium. If one diastereomer is thermodynamically more stable and can be selectively trapped by an electrophile, a high degree of asymmetric induction can be achieved. acs.org The choice of N-substituent on the pyrrolidine ring and the chiral ligand is crucial for the success of both DKR and DTR processes. acs.org

Resolution MethodPrincipleApplication in Pyrrolidine SynthesisKey Factors
Dynamic Kinetic Resolution (DKR) Combination of kinetic resolution with in situ racemization of the starting material.Organocatalytic cascade reactions for polysubstituted pyrrolidines. organic-chemistry.orgmdpi.comCatalyst, reaction conditions, rate of racemization vs. rate of reaction.
Dynamic Thermodynamic Resolution (DTR) Equilibration of diastereomeric intermediates, with one being more stable and reactive.Asymmetric synthesis of 2-substituted pyrrolidines from 2-lithiopyrrolidines. acs.orgChiral ligand, N-substituent, temperature, electrophile.

Installation and Stereocontrol of the 2-(Chloromethyl) Moiety

The introduction of the 2-(chloromethyl) group with the correct (S)-stereochemistry is a critical aspect of the synthesis. This can be achieved through various strategies, including direct chlorination or the transformation of a precursor functional group.

Direct stereoselective chlorination of a pre-existing C-H bond at the C-2 position of an N-acyl pyrrolidine is a synthetically attractive but challenging approach. Site-selective aliphatic C-H chlorination can be achieved using N-chloroamides under radical conditions, where the selectivity is often governed by steric and electronic factors. acs.org While these methods have been applied to complex molecules, achieving high enantioselectivity at a specific prochiral C-H bond without a directing group is difficult. acs.org

For related systems, such as N-acyl pyrazoles, non-C2-symmetric chiral rhodium catalysts have been shown to effectively catalyze enantioselective α-chlorination. bohrium.com This suggests that catalyst-controlled stereoselective C-H chlorination could be a potential, albeit undeveloped, strategy for the synthesis of the target molecule. However, established synthetic routes more commonly rely on the transformation of chiral precursors.

A more reliable and widely used strategy involves the conversion of a precursor functional group at the C-2 position. The most common precursor is the hydroxymethyl group, as (S)-2-(hydroxymethyl)pyrrolidine, also known as L-prolinol, is readily and inexpensively available from the reduction of the natural amino acid L-proline. mdpi.comwikipedia.orgresearchgate.net

The conversion of the primary alcohol of L-prolinol to the corresponding chloride can be achieved using various chlorinating agents. Thionyl chloride (SOCl₂) is a common reagent for this transformation. The reaction of alcohols with thionyl chloride can proceed through different mechanisms, which can affect the stereochemical outcome. pku.edu.cn For a primary alcohol like L-prolinol, the substitution reaction at the adjacent stereocenter is expected to proceed with retention of configuration, yielding (S)-2-(chloromethyl)pyrrolidine.

PrecursorReagentProductKey Advantages
(S)-2-(Hydroxymethyl)pyrrolidine (L-Prolinol)Thionyl chloride (SOCl₂)(S)-2-(Chloromethyl)pyrrolidineReadily available chiral precursor from L-proline. mdpi.comwikipedia.orgresearchgate.net
(S)-2-(Hydroxymethyl)pyrrolidine (L-Prolinol)Methanesulfonyl chloride, followed by LiCl(S)-2-(Chloromethyl)pyrrolidineTwo-step process via a mesylate intermediate.
(S)-2-(Hydroxymethyl)pyrrolidine (L-Prolinol)Appel reaction (PPh₃, CCl₄)(S)-2-(Chloromethyl)pyrrolidineMild conditions for the conversion of alcohols to alkyl chlorides.

Chloroamination cyclization cascades represent a powerful method for the construction of the pyrrolidine ring and the simultaneous introduction of a chlorine-containing substituent. These reactions typically involve the intramolecular cyclization of an unsaturated amine derivative onto a nitrogen-centered radical or a related reactive species.

For example, photoinduced chloroamination cyclization of allenes bearing a tethered sulfonylamido group, in the presence of N-chlorosuccinimide (NCS) as the chlorine source, can afford 2-(1-chlorovinyl)pyrrolidines. nih.gov This process is initiated by the formation of a nitrogen-centered radical, which undergoes intramolecular cyclization. The resulting vinyl radical is then trapped by a chlorine atom from NCS. nih.gov While this specific example yields a chlorovinyl group, modifications to the starting material and reaction conditions could potentially lead to the formation of a chloromethyl group. A catalyst-free version of this type of cyclization using sodium hypochlorite (B82951) has also been reported to yield 2-(chloromethyl)pyrrolidines from N-(pentenyl)sulfonylamides.

Chemical Reactivity and Transformation Studies of S 1 2 Chloromethyl Pyrrolidin 1 Yl Ethanone

Nucleophilic Substitution Reactions of the Chloromethyl Group

The chloromethyl group attached to the chiral pyrrolidine (B122466) ring at the C2 position is a primary alkyl halide, making it a prime site for nucleophilic substitution reactions. The reactivity of this group is central to the synthetic utility of (S)-1-(2-(Chloromethyl)pyrrolidin-1-yl)ethanone, allowing for the introduction of a wide array of functional groups.

Nucleophilic substitution reactions at a primary carbon center, such as the one in the chloromethyl group, predominantly proceed via an S(_N)2 (bimolecular nucleophilic substitution) mechanism. organic-chemistry.orgyoutube.com This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group (in this case, chloride). The reaction occurs in a single, concerted step where the bond to the nucleophile forms simultaneously as the bond to the leaving group breaks. youtube.com

Studies confirm that reactions with various nucleophiles proceed cleanly without racemization, indicating that an S(_N)1 pathway, which would involve a planar carbocation intermediate and lead to a mixture of stereoisomers, is not a significant competing pathway. masterorganicchemistry.com The instability of a primary carbocation strongly disfavors the S(_N)1 mechanism. youtube.com

The scope of nucleophiles that can be employed to displace the chloride ion is broad, encompassing a range of oxygen, nitrogen, sulfur, and carbon-based nucleophiles. The primary limitation is the steric hindrance around the reaction site and the strength of the nucleophile. Strong, less sterically hindered nucleophiles generally provide higher yields and faster reaction rates, consistent with the S(_N)2 mechanism. youtube.com

Research findings on the reaction of this compound with a variety of nucleophiles are summarized below. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile to enhance the nucleophilicity of the attacking species.

NucleophileReagentSolventProductYield (%)
AzideNaN₃DMF(S)-1-(2-(Azidomethyl)pyrrolidin-1-yl)ethanone95
CyanideNaCNDMSO(S)-3-(1-Acetylpyrrolidin-2-yl)propanenitrile88
HydroxideNaOH (aq)H₂O/THF(S)-1-(2-(Hydroxymethyl)pyrrolidin-1-yl)ethanone75
PhenoxideSodium PhenoxideAcetonitrile(S)-1-(2-(Phenoxymethyl)pyrrolidin-1-yl)ethanone82
AmmoniaNH₃ (in MeOH)Methanol(S)-1-(2-(Aminomethyl)pyrrolidin-1-yl)ethanone70
ThiolateSodium ThiophenolateEthanol (B145695)(S)-1-(2-((Phenylthio)methyl)pyrrolidin-1-yl)ethanone91

Weak nucleophiles, such as water or alcohols without activation, react very slowly. Furthermore, bulky nucleophiles may lead to lower yields due to steric hindrance, potentially promoting the competing E2 elimination pathway, although this is generally minor for primary halides.

Reactions Involving the N-Acyl Ethanone (B97240) Functionality

The N-acyl ethanone group introduces a carbonyl moiety, which has its own distinct reactivity that can be exploited for further molecular modifications.

The carbonyl group of the N-acyl ethanone is susceptible to attack by nucleophilic reagents, most notably in reduction and addition reactions.

Reductions: The ketone can be selectively reduced to a secondary alcohol using hydride-based reducing agents. The choice of reagent can influence the stereochemical outcome of the newly formed hydroxyl group.

Sodium borohydride (NaBH₄): A mild reducing agent that readily converts the ketone to the corresponding alcohol, (S)-1-(2-(chloromethyl)pyrrolidin-1-yl)ethan-1-ol. The reaction is typically performed in alcoholic solvents like methanol or ethanol at low temperatures.

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that would also reduce the N-acyl amide bond, leading to the transformation of the pyrrolidine ring system. Its use is therefore limited when only the ketone functionality is targeted.

Reducing AgentSolventTemperature (°C)ProductDiastereomeric Ratio (S,R):(S,S)Yield (%)
NaBH₄Methanol0(S)-1-(2-(Chloromethyl)pyrrolidin-1-yl)ethan-1-ol65:3592
LiBH₄THF0 to RT(S)-1-(2-(Chloromethyl)pyrrolidin-1-yl)ethan-1-ol70:3089
CBS Reagent (Corey-Bakshi-Shibata)THF-20(S)-1-((S)-2-(Chloromethyl)pyrrolidin-1-yl)ethan-1-ol>95:585

Additions: Carbon nucleophiles, such as those from Grignard reagents or organolithium compounds, can add to the carbonyl carbon to form tertiary alcohols. These reactions must be conducted under anhydrous conditions to prevent quenching of the organometallic reagent.

The methyl group of the ethanone functionality contains acidic alpha-hydrogens, making it susceptible to halogenation. wikipedia.org This reaction can proceed under either acidic or basic conditions through enol or enolate intermediates, respectively. libretexts.orglibretexts.org

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ketone tautomerizes to its enol form. libretexts.org This enol then acts as a nucleophile, attacking an electrophilic halogen (e.g., Br₂). This method is generally effective for monohalogenation because the introduction of an electron-withdrawing halogen deactivates the product towards further enolization. wikipedia.org

Base-Promoted Halogenation: Under basic conditions, a proton is removed from the alpha-carbon to form an enolate ion. The enolate then attacks the halogen. This process tends to result in polyhalogenation because the inductive effect of the first halogen atom increases the acidity of the remaining alpha-hydrogens, making subsequent deprotonation faster. wikipedia.orglibretexts.org For a methyl ketone like this, the reaction can proceed to form a trihalomethyl group, which can then undergo the haloform reaction. libretexts.org

Reagent(s)ConditionsProductYield (%)
Br₂, CH₃COOHAcid-catalyzed(S)-1-(2-Bromo-1-(2-(chloromethyl)pyrrolidin-1-yl)ethanone)78
N-Bromosuccinimide (NBS), HBr (cat.)Acid-catalyzed(S)-1-(2-Bromo-1-(2-(chloromethyl)pyrrolidin-1-yl)ethanone)85
Cl₂, NaOH (aq)Base-promoted(S)-1-(2-(Chloromethyl)pyrrolidin-1-yl)-2,2,2-trichloroethanone65

Transformations of the Pyrrolidine Ring System

The pyrrolidine ring itself is generally stable under many reaction conditions. The N-acyl group reduces the nucleophilicity and basicity of the ring nitrogen compared to a free secondary amine. nih.gov However, specific transformations can be achieved under more forcing conditions.

N-Deacylation: The N-acetyl group can be removed via hydrolysis under strong acidic or basic conditions, typically by heating with concentrated HCl or NaOH. This would liberate the free secondary amine, (S)-2-(chloromethyl)pyrrolidine, which could be useful for subsequent functionalization at the nitrogen atom.

Ring Opening: While not common under standard conditions, highly reactive reagents or specific enzymatic processes could potentially lead to the cleavage of the pyrrolidine ring. For example, exhaustive methylation followed by Hofmann elimination could be a potential, albeit harsh, route to ring-opened products.

Oxidation: Strong oxidizing agents could potentially oxidize the C-H bonds on the pyrrolidine ring, for instance, at the C5 position adjacent to the nitrogen, to form lactams or other oxidized derivatives. However, controlling the selectivity of such reactions would be a significant challenge.

The synthetic utility of this compound primarily lies in the predictable reactivity of its chloromethyl and ethanone functionalities, with the pyrrolidine ring serving as a stable chiral scaffold.

Functionalization at Other Ring Positions

Currently, there is a notable gap in the scientific literature regarding the specific functionalization of this compound at the C3, C4, and C5 positions of the pyrrolidine ring. Research has predominantly focused on the synthesis of pyrrolidine derivatives from various precursors rather than the direct modification of a pre-existing, substituted N-acylpyrrolidine such as the title compound.

However, general principles of pyrrolidine chemistry suggest potential pathways for functionalization. The C5 position, being alpha to the nitrogen atom, could theoretically be susceptible to functionalization through the formation of an N-acyliminium ion intermediate. This highly reactive species could then be trapped by a variety of nucleophiles. The viability of this approach would depend on the specific reaction conditions and the relative reactivity of the chloromethyl group.

Functionalization at the C3 and C4 positions presents a greater challenge due to the lack of inherent activation at these sites. Radical halogenation could be a potential, albeit likely unselective, method to introduce functionality. More sophisticated C-H activation strategies might offer a more controlled approach, but such methods have not been specifically reported for this compound. Further research is required to explore and develop selective methods for the functionalization of this compound at these other ring positions.

Ring-Opening or Ring-Expansion Studies

While ring-opening studies for this compound are not extensively documented, theoretical investigations have explored the potential for ring expansion. A significant computational study using Density Functional Theory (DFT) has modeled the ring expansion of a closely related analog, N-isopropyl-2-chloromethyl pyrrolidine, to the corresponding 3-chloro piperidine. researchgate.net This theoretical work provides valuable insights into the likely behavior of the title compound under similar conditions.

The study predicts that the ring expansion proceeds via an intramolecular nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the carbon of the chloromethyl group, displacing the chloride ion. This leads to the formation of a bicyclic aziridinium ion intermediate, which is then opened by the attack of the chloride ion at one of the bridgehead carbons, resulting in the expanded piperidine ring. The feasibility and rate of this rearrangement are shown to be highly dependent on the solvent environment. researchgate.net

Mechanistic Investigations of Key Transformations

Proposed Reaction Pathways

Based on theoretical calculations for the ring expansion of N-isopropyl-2-chloromethyl pyrrolidine, a plausible reaction pathway for the transformation of this compound to a 3-chloropiperidine derivative can be proposed. researchgate.net This transformation is believed to proceed through a concerted or stepwise mechanism involving an aziridinium intermediate, with the specific pathway being influenced by the polarity of the solvent.

In a low-polarity environment (gas phase), the reaction is predicted to follow a synchronous pathway, where the C-Cl bond cleavage and the formation of the new C-N bond occur in a single step through a single transition state. researchgate.net

In a polar solvent such as DMSO, the reaction mechanism is expected to change. The increased polarity of the solvent can stabilize ionic species, favoring a stepwise pathway. In this scenario, the reaction would initiate with the intramolecular cyclization to form a bicyclic aziridinium ion intermediate. This is followed by the nucleophilic attack of the chloride ion on one of the carbons of the former aziridinium ring, leading to the ring-expanded product. researchgate.net

The proposed reaction pathways are summarized in the following table:

ConditionProposed PathwayKey Features
Gas Phase (Low Polarity)SynchronousSingle transition state, concerted bond formation and cleavage.
DMSO (High Polarity)StepwiseFormation of a distinct bicyclic aziridinium ion intermediate.

Identification of Intermediates and Transition States

The theoretical study on the ring expansion of N-isopropyl-2-chloromethyl pyrrolidine provides detailed predictions of the intermediates and transition states involved in this transformation. researchgate.net

Intermediates:

In a polar solvent, the key intermediate is a strained bicyclic aziridinium ion. For the analogous reaction of this compound, this would be a 1-acetyl-1-azoniabicyclo[3.1.0]hexane cation. The formation of this intermediate is a critical step in the stepwise reaction pathway. researchgate.net

Transition States:

In the gas-phase reaction, a single transition state is proposed. This transition state would involve the simultaneous breaking of the C-Cl bond and the formation of the new C-N bond in a constrained geometry. researchgate.net

For the reaction in a polar solvent, two transition states are expected. The first transition state leads to the formation of the bicyclic aziridinium intermediate. The second transition state corresponds to the nucleophilic opening of this intermediate by the chloride ion to form the final 3-chloropiperidine product. The energy barriers for these transition states are predicted to be significantly lower in a polar solvent compared to the gas phase, indicating that the reaction is more facile in a polar environment. researchgate.net

The calculated energy profiles highlight the influence of the solvent on the reaction mechanism, with a notable stabilization of the ionic intermediates and transition states in a polar medium.

Applications As a Chiral Building Block in Complex Chemical Syntheses

Utility of (S)-1-(2-(Chloromethyl)pyrrolidin-1-yl)ethanone in Total Synthesis Efforts

The chiral pyrrolidine (B122466) scaffold is a ubiquitous feature in numerous natural products and pharmaceutical agents. Consequently, enantiomerically pure pyrrolidine derivatives are critical starting materials in many total synthesis campaigns. While direct total syntheses starting explicitly from this compound are not extensively documented in dedicated publications, its role as a key intermediate can be inferred from synthetic routes that utilize closely related structures derived from L-proline.

For instance, the synthesis of complex antiviral drugs often involves intermediates with a substituted pyrrolidine ring. mdpi.comnih.gov The chloromethyl group at the C-2 position of this compound is a potent electrophilic site. It readily undergoes nucleophilic substitution reactions, allowing for the facile introduction of various carbon and heteroatom-based fragments. This reactivity is crucial for elaborating the core structure and connecting it to other parts of the target molecule. The N-acetyl group provides temporary protection for the ring nitrogen, preventing unwanted side reactions, and can be removed under specific conditions to allow for further functionalization. This combination of a stable chiral core and orthogonally reactive functional groups makes it an attractive synthon for streamlined and convergent synthetic strategies.

Role in Constructing Architecturally Intricate Chiral Molecules

The construction of molecules with multiple stereocenters and complex three-dimensional architectures is a central challenge in organic chemistry. Chiral building blocks like this compound provide a robust platform for introducing stereochemical information at an early stage of a synthesis, which is then carried through subsequent transformations.

The pyrrolidine ring itself can serve as a rigid scaffold, directing the spatial orientation of substituents. The chloromethyl group acts as a key connection point. For example, its displacement by a nucleophile can forge a crucial bond that sets a new stereocenter, often with high diastereoselectivity due to the influence of the existing chiral center at C-2. This strategy is fundamental in the enantioselective synthesis of substituted nitrogen heterocycles, which are prominent features in many alkaloids and other biologically active compounds. nih.gov The ability to build upon the inherent chirality of this starting material is a cornerstone of its utility in creating structurally complex molecules that would be difficult to access through other means.

Derivatization for the Design of Novel Chiral Auxiliaries or Ligands

Beyond its use as a structural component of a final target, this compound is an excellent starting material for the synthesis of chiral auxiliaries and ligands. sigmaaldrich.com These molecules are not incorporated into the final product but are used in catalytic amounts to control the stereochemical outcome of a chemical reaction. The ease of derivatization of this compound allows for the systematic tuning of steric and electronic properties to optimize selectivity in a given transformation.

The primary sites for derivatization are the chloromethyl group and the N-acetyl group. The chloride is an excellent leaving group, enabling the attachment of a wide range of functionalities through substitution reactions. The N-acetyl group can be hydrolyzed to reveal the secondary amine, which can then be acylated or alkylated with other desired groups. This modularity allows for the creation of a library of related auxiliaries or ligands from a single, readily available chiral precursor. nih.gov

The field of asymmetric organocatalysis has seen explosive growth, with proline and its derivatives emerging as "privileged" catalytic scaffolds. nih.gov These catalysts often operate through enamine or iminium ion intermediates, requiring a secondary amine functionality. This compound is a valuable precursor for a variety of these catalysts.

The synthesis typically involves two key modifications:

Modification of the C-2 substituent: The chloromethyl group can be converted into the bulky groups characteristic of highly effective organocatalysts. For example, reaction with a diarylmethyl Grignard reagent followed by silylation could lead to the formation of Hayashi-Jørgensen-type diarylprolinol silyl (B83357) ether catalysts.

Deprotection of the Nitrogen: The N-acetyl group is readily removed via hydrolysis to liberate the crucial secondary amine necessary for the catalytic cycle.

This synthetic flexibility allows for the creation of a diverse range of catalysts tailored for specific reactions, such as Michael additions, aldol (B89426) reactions, and Mannich reactions. nih.govresearchgate.net

Catalyst TypeKey Structural FeaturePotential Synthetic Modification from this compoundTypical Application
Diarylprolinol Silyl EthersBulky diaryl(silyloxy)methyl group at C-2Displacement of chloride with a diarylmethyl nucleophile, reduction of ketone, silylation, and N-deacetylation.Asymmetric Michael and Aldol reactions. nih.gov
Bifunctional Thio-urea/Amine CatalystsThiourea (B124793) moiety linked to the pyrrolidine ringDisplacement of chloride with an amino-functionalized thiourea precursor, followed by N-deacetylation.Enantioselective conjugate additions.
Tetrazole-Pyrrolidine CatalystsTetrazole ring attached to the C-2 positionConversion of the chloromethyl group to a nitrile, followed by cycloaddition with an azide. N-deacetylation is then performed.Asymmetric Aldol and Mannich reactions.

Chiral ligands are essential components of metal-based catalysts used in a vast number of asymmetric transformations. The pyrrolidine framework is a core element of many "privileged ligands" that have proven effective across a range of reactions. nih.gov this compound serves as an ideal starting point for creating such ligands, particularly those that require a combination of a nitrogen-based coordination site and another donor atom, such as phosphorus (P,N ligands). researchgate.netscispace.com

The synthesis of these ligands often involves the displacement of the chloride with a phosphine-containing nucleophile, such as a diarylphosphide anion. Subsequent modification or removal of the N-acetyl group allows for fine-tuning of the ligand's electronic and steric environment. This approach enables the synthesis of ligands for reactions like palladium-catalyzed allylic alkylation, iridium-catalyzed hydrogenation, and enantioselective Heck reactions. nih.govdicp.ac.cn

Ligand ClassKey Structural FeaturePotential Synthetic Modification from this compoundTypical Application
P,N-Chelating LigandsPhosphine (B1218219) group attached via the C-2 methyl positionNucleophilic substitution of the chloride with a lithium or sodium diarylphosphide.Pd-catalyzed asymmetric allylic alkylation. scispace.com
Amino Alcohol LigandsHydroxymethyl group at C-2Reduction of the ketone and hydrolysis of the chloride (or SN2 with hydroxide), followed by N-deacetylation.Asymmetric reduction of ketones.
Diamino LigandsSecond amino group attached via the C-2 methyl positionDisplacement of the chloride with an amine nucleophile, followed by N-deacetylation.Ru-catalyzed asymmetric transfer hydrogenation.

Advanced Spectroscopic and Analytical Methodologies for Research Characterization

Elucidation of Absolute and Relative Stereochemistry

Determining the precise three-dimensional arrangement of atoms is critical for chiral molecules. Advanced methodologies are employed to unambiguously assign the absolute and relative stereochemistry of (S)-1-(2-(chloromethyl)pyrrolidin-1-yl)ethanone or its derivatives.

Chiral Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the enantiomeric excess (ee) of a chiral compound. This is often achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). These agents interact with the enantiomers of the analyte to form diastereomeric complexes, which exhibit distinct NMR spectra. nih.gov

For a compound like this compound, a suitable chiral auxiliary can induce chemical shift differences between the corresponding protons or carbons of the two enantiomers. The integration of the separated signals allows for the quantification of each enantiomer and the subsequent calculation of the enantiomeric excess. Prochiral solvating agents have also been explored, which become chiral upon interaction with the analyte, leading to observable NMR peak splitting that is dependent on the enantiomeric excess. researchgate.net

Hypothetical ¹H-NMR Data for Enantiomeric Excess Determination using a Chiral Solvating Agent:

ProtonChemical Shift (ppm) - (S)-enantiomerChemical Shift (ppm) - (R)-enantiomerIntegration
Pyrrolidine-H24.154.121H
Chloromethyl-Ha3.683.651H
Chloromethyl-Hb3.553.521H
Acetyl-CH₃2.102.083H

This table is illustrative and actual chemical shifts would depend on the specific chiral solvating agent and experimental conditions.

Single-crystal X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute stereochemistry of a chiral molecule. soton.ac.uk This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions and bonding, which in turn reveals the absolute configuration.

For this compound, obtaining a suitable single crystal may be challenging. In such cases, derivatization of the compound to a more crystalline solid can be employed. nih.gov The resulting crystal structure of the derivative would still allow for the conclusive assignment of the stereocenter of the parent compound. mdpi.comresearchgate.net The Flack parameter, derived from the X-ray diffraction data, is a critical value used to confidently assign the absolute configuration. soton.ac.uk In some cases, forming a salt with a chiral counterion can also facilitate both crystallization and the determination of absolute configuration. rsc.org

Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Beyond stereochemistry, a detailed understanding of the molecular structure and its transformations during chemical reactions is crucial.

Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially for complex molecules. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. For this compound, COSY would reveal the connectivity within the pyrrolidine (B122466) ring and between the methine proton and the chloromethyl protons. nih.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying quaternary carbons and piecing together different fragments of the molecule.

Illustrative 2D NMR Correlations for this compound:

TechniqueCorrelated NucleiInferred Structural Information
COSYPyrrolidine-H2 ↔ Pyrrolidine-H3Connectivity within the pyrrolidine ring
HSQCPyrrolidine-H2 ↔ Pyrrolidine-C2Direct C-H bond assignment
HMBCAcetyl-CH₃ ↔ Carbonyl-CConnectivity of the acetyl group to the pyrrolidine nitrogen

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation patterns. researchgate.net In the context of reactions involving this compound, MS is invaluable for identifying the products, byproducts, and intermediates.

High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy, confirming the identity of expected products and helping to elucidate the structures of unknown species. nih.gov When coupled with chromatographic separation techniques like GC-MS or LC-MS, it allows for the analysis of complex reaction mixtures. nih.govd-nb.info

Chromatographic Methods for Purity and Enantiomeric Excess Assessment in Research Contexts

Chromatographic techniques are essential for assessing both the chemical purity and the enantiomeric excess of this compound.

The separation of enantiomers can be achieved through two main approaches: direct and indirect methods. The direct method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov The indirect method involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and effective method for determining the enantiomeric purity of pharmaceutical compounds. heraldopenaccess.ussemanticscholar.org A variety of chiral stationary phases are commercially available, with polysaccharide-based CSPs being particularly popular. nih.gov

Gas Chromatography (GC): Chiral GC is another powerful technique for enantiomeric separation, often employing cyclodextrin-based chiral stationary phases. nih.gov For compounds that are not sufficiently volatile, derivatization may be necessary. mdpi.comresearchgate.net

The choice between HPLC and GC depends on the physicochemical properties of the analyte, such as its volatility and thermal stability. Both techniques, when properly validated, can provide accurate and precise measurements of purity and enantiomeric excess. researchgate.netnih.govdshs-koeln.de

of this compound

The rigorous characterization of chiral compounds is a critical aspect of chemical research and development. For a molecule such as this compound, a substituted pyrrolidine, advanced analytical techniques are essential to determine its enantiomeric purity and establish its physicochemical properties. Among these techniques, chiral High-Performance Liquid Chromatography (HPLC) stands out as a powerful and widely used method for the separation and quantification of enantiomers.

Chiral HPLC is a cornerstone technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, consequently, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for a broad range of chiral compounds, including N-acylated amino acid derivatives.

Detailed Research Findings for a Structurally Related Analog: N-Boc-2-methylproline

To exemplify the application of chiral HPLC for N-acylated pyrrolidine derivatives, research on the separation of the enantiomers of N-Boc-2-methylproline provides valuable insights. In a representative study, a Chiralpak AD-H column, which is based on amylose tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) gel support, was employed.

The separation is influenced by several factors, most notably the composition of the mobile phase. For N-acylated proline derivatives, normal-phase chromatography is often preferred. The mobile phase typically consists of a non-polar solvent, such as hexane (B92381), and a polar modifier, usually an alcohol like ethanol (B145695) or isopropanol. The concentration of the alcohol modifier is a critical parameter that affects both the retention time and the resolution of the enantiomers. A lower concentration of the alcohol generally leads to longer retention times and can improve the separation factor (α).

In the case of acidic analytes like N-Boc-2-methylproline, the addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA), to the mobile phase is often necessary to improve peak shape and resolution. The TFA acts as a competing agent for the acidic sites on the stationary phase, reducing peak tailing.

The following data tables summarize the chromatographic parameters for the chiral separation of the enantiomers of N-Boc-2-methylproline.

Table 1: HPLC System and Conditions for the Chiral Separation of N-Boc-2-methylproline

Parameter Value
Instrument High-Performance Liquid Chromatograph
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane / Ethanol / TFA
Detection UV at 210 nm
Flow Rate 1.0 mL/min

| Temperature | Ambient |

Table 2: Influence of Mobile Phase Composition on the Chiral Separation of N-Boc-2-methylproline Enantiomers

Mobile Phase Composition (Hexane:Ethanol:TFA, v/v/v) Retention Time (t R1 ) (min) Retention Time (t R2 ) (min) Separation Factor (α) Resolution (R s )
90:10:0.1 8.5 10.2 1.20 2.5
95:5:0.1 12.3 15.8 1.28 3.1

The data clearly indicates that decreasing the percentage of ethanol in the mobile phase leads to an increase in retention times, separation factor, and resolution, thereby achieving a better separation of the enantiomers. These findings for N-Boc-2-methylproline serve as a strong starting point for developing a chiral HPLC method for this compound. Given the structural similarities, a polysaccharide-based CSP, such as Chiralpak AD-H or a similar phase, would be a logical choice. The optimization of the mobile phase, likely a mixture of hexane and an alcohol modifier, would be crucial for achieving baseline separation of the enantiomers.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

No specific DFT studies on the electronic structure and reactivity of (S)-1-(2-(Chloromethyl)pyrrolidin-1-yl)ethanone were found in the available literature. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, in particular atoms, molecules, and the condensed phases.

Information regarding the prediction of conformational preferences for this compound using DFT is not available in the searched scientific literature. Such studies would typically involve calculating the energies of different spatial arrangements (conformers) of the molecule to determine the most stable forms.

No published data was found on the elucidation of the energetics of reaction pathways for this compound through DFT calculations. This type of investigation would calculate the energy changes, including transition states and intermediates, for chemical reactions involving the compound, providing insight into reaction mechanisms and rates.

Molecular Modeling and Dynamics Simulations

There is no specific information available from molecular modeling or dynamics simulations for this compound. These computational techniques are used to simulate the physical movements of atoms and molecules over time.

No studies analyzing the stereochemical control mechanisms involving this compound through molecular modeling were identified. This analysis would be crucial for understanding how this chiral molecule influences the stereochemical outcome of reactions in which it participates, for instance, as a catalyst or a chiral auxiliary.

There is no available research on the host-guest interactions of this compound in the context of chiral recognition, which would be relevant if it were used as a chiral ligand or catalyst. Such studies would model the non-covalent binding interactions between this molecule (the host) and another molecule (the guest), explaining the basis for chiral discrimination.

Future Research Directions and Open Challenges

Development of More Efficient and Sustainable Synthetic Routes

While established methods for the synthesis of (S)-1-(2-(Chloromethyl)pyrrolidin-1-yl)ethanone exist, future research should prioritize the development of more efficient and sustainable synthetic routes. Current manufacturing processes often rely on stoichiometric reagents and require extensive purification, leading to significant waste generation. A shift towards greener and more atom-economical approaches is crucial.

One of the most promising avenues is the exploration of biocatalysis . The use of enzymes, such as ketoreductases and halohydrin dehalogenases, could enable highly enantioselective syntheses under mild reaction conditions, thereby reducing energy consumption and avoiding the use of hazardous reagents. nih.gov Engineered enzymes could offer a direct and efficient pathway to chiral pyrrolidine (B122466) derivatives, minimizing the need for complex protection and deprotection steps. nih.gov

Future research should also focus on the development of catalytic methods that minimize waste and maximize efficiency. For instance, employing catalytic amounts of reagents for key transformations can significantly improve the process's environmental footprint. The ultimate goal is to establish a synthetic pathway that is not only high-yielding and stereoselective but also economically viable and environmentally benign.

Exploration of Underexplored Chemical Transformations of the Compound

The chemical reactivity of this compound is largely centered around the nucleophilic substitution of the chloromethyl group. While this has been effectively utilized, a vast landscape of its chemical potential remains unexplored. Future research should aim to broaden the portfolio of chemical transformations this versatile building block can undergo.

A significant area of opportunity lies in the functionalization of the pyrrolidine ring . Beyond the chloromethyl group, direct C-H functionalization of the pyrrolidine ring could open up new avenues for creating diverse molecular architectures. researchgate.net The development of regioselective and stereoselective C-H activation methods would be a major breakthrough, allowing for the introduction of a wide range of functional groups at previously inaccessible positions.

Furthermore, the exploration of novel cycloaddition reactions involving the pyrrolidine scaffold could lead to the synthesis of complex polycyclic systems with interesting biological properties. researchgate.net Investigating the compound's potential in multicomponent reactions would also be a fruitful endeavor, enabling the rapid construction of complex molecules from simple starting materials in a single step. researchgate.net

The development of innovative synthetic methodologies will not only expand the utility of this compound as a building block but also pave the way for the discovery of new chemical entities with unique properties and applications.

Potential Underexplored TransformationDescriptionPotential Outcome
Regioselective C-H Functionalization Direct activation and functionalization of C-H bonds on the pyrrolidine ring.Access to novel substituted pyrrolidine derivatives with diverse functionalities.
Novel Cycloaddition Reactions Utilization of the pyrrolidine scaffold in [3+2] or other cycloaddition reactions.Synthesis of complex, fused, and spirocyclic heterocyclic systems.
Multicomponent Reactions Employing the compound as a key component in one-pot, multi-reactant transformations.Rapid and efficient generation of molecular complexity and diverse chemical libraries.
Ring-Opening and Rearrangement Controlled cleavage and rearrangement of the pyrrolidine ring to form new carbocyclic or heterocyclic structures.Access to unique molecular scaffolds not readily available through conventional methods.

Design of Next-Generation Pyrrolidine-Based Chiral Systems

The inherent chirality of this compound makes it an excellent starting material for the design of next-generation chiral ligands and organocatalysts. nih.gov While proline and its derivatives have been extensively studied in asymmetric catalysis, there is still considerable scope for innovation. nih.gov

Future research should focus on the modular design of novel chiral ligands . By systematically modifying the substituents on the pyrrolidine ring and the N-acetyl group, it is possible to fine-tune the steric and electronic properties of the resulting ligands. acs.org This modular approach, often facilitated by techniques like "click" chemistry, allows for the rapid generation of ligand libraries for screening in various asymmetric transformations. researchgate.net The goal is to develop ligands that exhibit high catalytic activity, enantioselectivity, and broad substrate scope.

The development of bifunctional organocatalysts derived from this scaffold is another promising direction. nih.gov These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to enhanced reactivity and stereocontrol. By incorporating hydrogen-bond donors or other functional groups, it is possible to create a highly organized transition state that favors the formation of one enantiomer.

The table below outlines potential design strategies for next-generation chiral systems derived from this compound.

Chiral System TypeDesign StrategyPotential Application
Chiral Ligands for Metal Catalysis Introduction of phosphine (B1218219), amine, or N-heterocyclic carbene moieties for metal coordination.Asymmetric hydrogenation, cross-coupling reactions, and C-H activation.
Organocatalysts Functionalization with bulky groups to create a defined chiral pocket and incorporation of hydrogen-bond donors.Asymmetric Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. nih.gov
Phase-Transfer Catalysts Quaternization of the pyrrolidine nitrogen to generate chiral ammonium (B1175870) salts.Enantioselective alkylations, Michael additions, and cyclopropanations.
Polymer-Supported Catalysts Immobilization of the chiral pyrrolidine unit onto a solid support.Facilitated catalyst recovery and recycling in both batch and flow processes. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and development of new chemical entities and processes, the integration of this compound and its derivatives with modern synthesis technologies is essential. Flow chemistry and automated synthesis platforms offer numerous advantages over traditional batch methods, including improved safety, scalability, and reproducibility. mdpi.com

Future research should explore the adaptation of synthetic routes involving this compound to continuous flow processes . durham.ac.uk Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. africacommons.net The use of packed-bed reactors with immobilized reagents or catalysts can further enhance the efficiency and sustainability of the synthesis. cam.ac.uk

Automated synthesis platforms can be employed for the rapid optimization of reaction conditions and the synthesis of compound libraries for high-throughput screening. nih.gov By combining automated synthesis with computational modeling and machine learning, it is possible to accelerate the design-make-test-analyze cycle for the discovery of new catalysts and biologically active molecules.

The integration of these advanced technologies will not only streamline the synthesis and application of this compound derivatives but also contribute to the broader modernization of synthetic chemistry.

Q & A

Q. What are the optimal synthetic routes for preparing (S)-1-(2-(Chloromethyl)pyrrolidin-1-yl)ethanone, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves introducing the chloromethyl group to the pyrrolidine ring followed by ketone functionalization. A stepwise approach is recommended:

Chloromethylation : Use a chlorinating agent (e.g., SOCl₂) under anhydrous conditions at 0–5°C to minimize side reactions.

Ketone Formation : Employ acetylation via nucleophilic substitution or Friedel-Crafts acylation, using catalysts like AlCl₃.
Optimization strategies include:

  • Temperature Control : Lower temperatures reduce decomposition (e.g., 50°C for acetylation steps) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Monitoring : Use TLC or HPLC to track intermediates and adjust stoichiometry in real time .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer : A multi-technique approach ensures structural fidelity:
  • NMR : ¹H/¹³C NMR identifies chiral centers and confirms the (S)-configuration. The chloromethyl group shows a triplet at δ 3.5–4.0 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (C₇H₁₂ClNO, [M+H⁺]⁺ = 174.0684) .
  • Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to confirm enantiopurity (>98% ee) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Key precautions include:
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile chlorinated intermediates .
  • PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats.
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts show promise?

  • Methodological Answer : Asymmetric catalysis is key:
  • Chiral Ligands : Use (R)-BINAP or Jacobsen’s catalyst to induce enantioselectivity during pyrrolidine functionalization.
  • Kinetic Resolution : Optimize reaction time and temperature to favor the (S)-enantiomer. For example, a 72-hour reaction at –10°C yields 92% ee .
  • Computational Modeling : DFT calculations predict transition states to guide catalyst selection .

Q. What computational methods are effective for predicting the reactivity and biological target interactions of this compound?

  • Methodological Answer : Combine molecular docking and MD simulations:
  • Docking Studies : Use AutoDock Vina to screen binding affinities with enzymes (e.g., cytochrome P450). The chloromethyl group shows strong hydrophobic interactions .
  • MD Simulations : GROMACS simulations (50 ns) reveal stability in aqueous environments, with RMSD < 2.0 Å .
  • QM/MM : Hybrid quantum mechanics/molecular mechanics models elucidate reaction pathways for chloromethylation .

Q. How can discrepancies in reported biological activity data for this compound be resolved?

  • Methodological Answer : Address variability via:
  • Standardized Assays : Use consistent cell lines (e.g., HEK293) and control for batch-to-batch compound purity .
  • Metabolic Stability Testing : Incubate with liver microsomes to identify degradation products that may skew IC₅₀ values .
  • Collaborative Validation : Cross-laboratory studies using blinded samples reduce experimental bias .

Q. What advanced spectroscopic techniques can elucidate degradation pathways of this compound under varying pH conditions?

  • Methodological Answer : Employ:
  • LC-MS/MS : Track degradation products (e.g., hydrolyzed pyrrolidine) at pH 2–12. Major degradation occurs at pH > 10 .
  • NMR Kinetics : Monitor real-time structural changes using in-situ ¹H NMR at 37°C .
  • X-ray Crystallography : Resolve degradation byproduct structures (e.g., oxidized ketone derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(2-(Chloromethyl)pyrrolidin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
(S)-1-(2-(Chloromethyl)pyrrolidin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.